Cas no 110064-50-1 ((E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one)

(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 化学的及び物理的性質
名前と識別子
-
- (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (E)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (E)-
- 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
- (E)-2,3-Dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-4H-1-benzopyran-4-one
- [ "" ]
- 3'-Deoxy-Sappanone A
- 3'-Deoxysappanone A
- F92837
- CHEMBL250414
- FS-10129
- (3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylene]chroman-4-one
- 110064-50-1
- (3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one
- HY-44135
- CS-0103349
- AKOS022184857
- 1000816-99-8
-
- インチ: InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7-
- InChIKey: CWFKSHWAQPOKQP-XFFZJAGNSA-N
- ほほえんだ: c1cc(ccc1/C=C\2/COc3cc(ccc3C2=O)O)O
計算された属性
- せいみつぶんしりょう: 268.07400
- どういたいしつりょう: 268.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 547.1±50.0 °C at 760 mmHg
- フラッシュポイント: 211.5±23.6 °C
- PSA: 66.76000
- LogP: 2.75650
- じょうきあつ: 0.0±1.5 mmHg at 25°C
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H66160-5 mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 5mg |
¥5120.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-1 mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 1mg |
¥2595.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-5mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 5mg |
¥ 11500 | 2023-09-07 | ||
TargetMol Chemicals | TN3229-5 mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-1 mL * 10 mM (in DMSO) |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 1 mL * 10 mM (in DMSO) |
¥ 13650 | 2023-09-07 | ||
A2B Chem LLC | AE17450-5mg |
7-Hydroxy-3-(4-Hydroxybenzylidene)chroman-4-One |
110064-50-1 | 5mg |
$635.00 | 2024-04-20 | ||
Ambeed | A2250069-5mg |
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 95% | 5mg |
$724.0 | 2024-05-30 | |
TargetMol Chemicals | TN3229-1 ml * 10 mm |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 1 ml * 10 mm |
¥ 13650 | 2024-07-20 | ||
TargetMol Chemicals | TN3229-1 mL * 10 mM (in DMSO) |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 13650 | 2023-09-15 | |
TargetMol Chemicals | TN3229-5mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 5mg |
¥ 11500 | 2024-07-20 |
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-oneに関する追加情報
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (CAS No. 110064-50-1): A Comprehensive Overview
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (CAS No. 110064-50-1) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, also known as 7-hydroxyflavone-3-(4-hydroxybenzylidene), belongs to the class of flavonoids and has garnered attention for its diverse biological activities and therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological properties, and recent research advancements of this intriguing compound.
Chemical Structure and Synthesis
The chemical structure of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is characterized by a chroman skeleton with a hydroxyl group at the 7-position and a (4-hydroxybenzylidene) substituent at the 3-position. The (E)-configuration of the double bond is crucial for its biological activity. The synthesis of this compound typically involves condensation reactions between appropriate starting materials, such as 7-hydroxychroman-4-one and 4-hydroxybenzaldehyde, under controlled conditions.
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. For instance, a study published in the Journal of Organic Chemistry reported a one-pot synthesis method using microwave irradiation, which significantly reduced reaction time and improved yield.
Biological Properties
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one exhibits a wide range of biological activities, making it a valuable candidate for pharmaceutical research. One of its most notable properties is its antioxidant activity. Flavonoids are well-known for their ability to scavenge free radicals and protect cells from oxidative damage. Studies have shown that (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one effectively inhibits lipid peroxidation and reduces oxidative stress in various cellular models.
In addition to its antioxidant properties, this compound has demonstrated significant anti-inflammatory effects. Research published in the Inflammation Research Journal found that (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases.
Cancer Research
The potential of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one as an anticancer agent has also been extensively studied. Several in vitro and in vivo studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. A recent study published in the Cancer Letters journal reported that (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one induces apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2.
The mechanism of action of this compound in cancer cells involves multiple pathways, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. These findings suggest that (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one could be developed into a novel therapeutic agent for cancer treatment.
Clinical Applications and Future Prospects
The diverse biological activities of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one have sparked interest in its potential clinical applications. While most studies are currently at the preclinical stage, several promising leads have emerged. For example, ongoing clinical trials are evaluating the efficacy and safety of this compound in treating chronic inflammatory conditions such as rheumatoid arthritis.
In addition to its therapeutic potential, (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is also being explored for its use as a dietary supplement due to its antioxidant properties. Preclinical studies have shown that oral administration of this compound can improve markers of oxidative stress and inflammation in animal models.
Conclusion
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (CAS No. 110064-50-1) is a multifaceted compound with significant potential in various areas of chemistry and pharmacology. Its unique chemical structure confers it with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in both academic research and pharmaceutical development.
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